molecular formula C9H10ClN3O2 B14022554 N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea CAS No. 90346-91-1

N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea

Cat. No.: B14022554
CAS No.: 90346-91-1
M. Wt: 227.65 g/mol
InChI Key: WCDOPVLFGFQFPN-UHFFFAOYSA-N
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Description

N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea is a nitrosourea derivative characterized by a methyl group and a 4-chlorophenylmethyl substituent. Nitrosoureas are alkylating agents known for their carcinogenic and chemotherapeutic properties due to their ability to cross the blood-brain barrier and induce DNA damage . While the provided evidence extensively covers N-methyl-N-nitrosourea (MNU), a simpler analog, direct studies on this compound are absent. Structural modifications, such as the addition of a 4-chlorophenyl group, may alter its pharmacokinetics, metabolic stability, and tissue specificity compared to MNU.

Properties

CAS No.

90346-91-1

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-methyl-1-nitrosourea

InChI

InChI=1S/C9H10ClN3O2/c1-13(12-15)9(14)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,14)

InChI Key

WCDOPVLFGFQFPN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NCC1=CC=C(C=C1)Cl)N=O

Origin of Product

United States

Preparation Methods

Preparation Methods of N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea

General Synthetic Approach

The synthesis of this compound typically involves the nitrosation of the corresponding N-methyl-N-(4-chlorobenzyl)urea precursor. The key step is the introduction of the nitroso group (-N=O) onto the urea nitrogen, which is commonly achieved by reaction with sodium nitrite (NaNO2) under acidic conditions. This reaction must be carefully controlled due to the sensitivity of nitrosoureas to decomposition and the toxicity of reagents involved.

Continuous Flow Synthesis of Nitrosoureas

A highly efficient and scalable method for synthesizing nitrosoureas, including analogs related to this compound, is the continuous flow process. This method offers enhanced safety and control over reaction conditions, minimizing the risks associated with handling toxic and explosive intermediates such as N-methyl-N-nitrosourea and diazomethane.

Flow System Setup and Reaction Conditions
  • Feed A: Aqueous solution of N-methylurea and hydrochloric acid (HCl).
  • Feed B: Organic solvent mixture, typically 2-methyltetrahydrofuran (2-MeTHF) and diethyl ether in equal volumes.
  • Feed C: Aqueous sodium nitrite (NaNO2) solution.

The feeds are combined in a staged manner using T-piece mixers and passed through coiled tube reactors made of perfluoroalkoxy (PFA) polymer, maintained at controlled temperatures (around 25°C). A backpressure regulator maintains system pressure at 8 bar to ensure consistent flow and phase separation.

The biphasic mixture undergoes liquid-liquid phase separation, where the organic phase containing the nitrosourea product is collected, and the aqueous waste is neutralized and discarded. The product purity typically exceeds 97% as confirmed by proton nuclear magnetic resonance (^1H-NMR) analysis.

Representative Reaction Data
Parameter Value
N-methylurea (Feed A) 66.7 g (0.9 mol) in water with 154 g HCl
NaNO2 (Feed C) 93.8 g (1.36 mol) in water
Organic solvent (Feed B) 900 ml 2-MeTHF + 900 ml diethyl ether
Reaction temperature 25°C
Backpressure 8 bar
Flow rates (Feed A/B/C) 0.985 / 5.9 / 1.11 ml/min
Product purity >97% (by ^1H-NMR)
Scale 485 ml organic phase collected

This continuous flow method allows for the synthesis of a 0.4 M solution of N-methyl-N-nitrosourea, which can be further used for subsequent transformations, including the preparation of this compound analogs.

Synthesis of this compound

While detailed step-by-step protocols specific to this compound are limited in the literature, the general approach involves:

  • Preparation of N-methyl-N-(4-chlorobenzyl)urea : This intermediate is synthesized by reacting 4-chlorobenzylamine with methyl isocyanate or related reagents to form the corresponding urea derivative.

  • Nitrosation Step : The urea derivative is treated with sodium nitrite in acidic aqueous medium, typically hydrochloric acid, to introduce the nitroso group at the nitrogen atom, yielding this compound.

  • Purification : The product is extracted into an organic solvent, dried, and purified by crystallization or chromatography as needed.

The compound's molecular formula is C9H10ClN3O2 with a molecular weight of 227.65 g/mol.

Comparative Table of Preparation Parameters

Aspect Batch Synthesis Continuous Flow Synthesis
Reaction Control Limited, batch-wise Precise, continuous
Safety Higher risk due to larger batch sizes Enhanced safety due to small volumes
Scalability Limited by batch size Easily scalable by time extension
Purity of Product Variable, often requires extensive purification High purity (>97%) directly from reactor
Handling of Toxic Intermediates Requires careful manual handling Automated, contained system
Reaction Time Longer Shorter, minutes-scale

Research Findings and Notes

  • The continuous flow synthesis approach has been successfully applied to related nitrosoureas, demonstrating high yields and purity with reproducible results.
  • The nitrosation reaction is sensitive to temperature, pH, and reagent stoichiometry; deviations can lead to decomposition or side reactions.
  • This compound's biological activity is linked to its ability to alkylate DNA, making precise synthesis critical for research applications.
  • Protective groups such as BOC (tert-butoxycarbonyl) are sometimes used in related synthetic schemes to stabilize intermediates, though their necessity varies depending on the substrate.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-nitroso-urea undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-nitro-urea.

    Reduction: 3-[(4-Chlorophenyl)methyl]-1-methyl-1-amino-urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through nitrosation.

    Medicine: Studied for its potential anticancer properties, as nitroso-urea compounds are known to exhibit cytotoxic effects against cancer cells.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-methyl-1-nitroso-urea involves the interaction of the nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter their function. This compound may also generate reactive oxygen species (ROS) through redox cycling, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Carcinogenic Potency and Target Organs

MNU (N-methyl-N-nitrosourea)

  • Target Organs: Prostate (60% cancer incidence with testosterone co-administration), mammary glands (dose-dependent tumors), bladder (invasive carcinomas), liver (resistant hepatocytes), and stomach (with H. pylori co-infection) .
  • Dose-Response :
    • Mammary tumors: 100% incidence at 50 mg/kg, decreasing to 58% benign tumors at 10 mg/kg .
    • Bladder cancer: Four biweekly 1.5 mg doses induced muscle-invasive tumors in 83% of rats by 20 weeks .
  • Mechanism : DNA alkylation, inhibition of poly(ADP-ribose) polymerase, and induction of apoptosis in photoreceptor cells .

N-Nitrosodiethylamine (NDEA)

  • Target Organs : Liver (persistent preneoplastic hepatocytes) .
  • Mechanism : Similar alkylation but distinct metabolic activation requiring cytochrome P450.

N-Nitrosomethylurea (NMU)

  • Target Organs: Mammary glands (98% carcinoma incidence with three 5 mg/100 g doses) .
  • Hormone Dependence : 67% of NMU-induced tumors respond to tamoxifen, contrasting with MNU’s variable hormone sensitivity .

Table 1: Carcinogenic Profiles of Nitrosoureas

Compound Target Organs Typical Dose Tumor Types Latency Period
MNU Prostate, Mammary 50 mg/kg (single) Adenocarcinomas, Transitional cell 4–20 weeks
NDEA Liver Single dose Hepatocellular carcinoma Up to 36 weeks
NMU Mammary 5 mg/100 g (multiple) Medullary/papillary carcinomas Shorter latency
DNA Damage and Repair
  • MNU : Induces single-strand DNA breaks repaired via poly(ADP-ribose) polymerase (PARP)-dependent mechanisms. PARP inhibition exacerbates DNA damage .
  • NDEA: Causes persistent DNA adducts in hepatocytes, leading to irreversible initiation of carcinogenesis .
Synergistic Effects
  • Hormonal Interactions : Testosterone enhances MNU-induced prostate cancer (60% vs. <20% without testosterone) .
  • Pathogen Co-exposure: H. pylori infection increases MNU-induced gastric adenocarcinoma incidence in Mongolian gerbils .
Structural and Functional Differences
  • MNU vs. Chlorine’s electron-withdrawing effects could modulate alkylation efficiency.
Chemoprevention and Therapeutic Response
  • Retinoids (4-HPR) fail to inhibit prostate carcinogenesis .
  • NMU : Tumors show estrogen receptor expression (97% in NMU vs. 91% in MNU) and respond to endocrine therapies .

Biological Activity

N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea, commonly referred to as N-methyl-N-nitrosourea (MNU), is a potent alkylating agent known for its significant biological activity, particularly in carcinogenesis. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of N-Methyl-N-nitrosourea

N-Methyl-N-nitrosourea is a member of the nitrosourea family, which are recognized for their ability to induce DNA damage through alkylation. This compound is primarily used in research settings to study cancer mechanisms, particularly breast cancer and other forms of malignancies.

The biological activity of MNU primarily involves its interaction with DNA. It acts as a direct-acting alkylating agent, leading to the formation of O6-methylguanine adducts, which can result in mutations during DNA replication. The following table summarizes key mechanisms and biological effects associated with MNU:

Mechanism Description
Alkylation of DNA MNU methylates guanine bases, causing mispairing during DNA replication.
Induction of Mutations Leads to point mutations and chromosomal aberrations in various cell types.
Inhibition of Protein Synthesis Alters ribosomal profiles and inhibits protein synthesis in affected tissues.
Carcinogenic Effects Induces tumors in various animal models, particularly in mammary glands.

In Vivo Studies

MNU has been extensively studied for its carcinogenic potential. In a notable study, intravenous administration of MNU to rats resulted in mammary carcinomas in a significant percentage of subjects:

  • BUF/N Rats: 89% developed tumors.
  • Sprague-Dawley Rats: 73% developed tumors.
  • F344 Rats: 89% developed tumors.

The latent periods for tumor development varied by strain, with BUF/N showing the shortest latency at 77 days post-treatment .

In Vitro Studies

In vitro studies have demonstrated that MNU treatment increases NF-κB activity in human malignant keratinocytes, indicating its role in promoting cellular proliferation and survival pathways . Additionally, MNU has been shown to inhibit protein synthesis across various organs, with significant effects observed within hours post-administration .

Case Studies

  • Breast Tumorigenesis : A study on dietary interventions showed that garlic constituents could inhibit MNU-induced breast tumorigenesis in rats, suggesting potential dietary strategies for cancer prevention .
  • Neurotoxicity Assessment : Research utilizing electroretinography indicated that MNU-treated mice exhibited altered visual signal pathways, emphasizing the compound's neurotoxic effects alongside its carcinogenic properties .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea, and how do reaction conditions influence yield and purity?

  • Methodology : Adapt alkylation strategies from nitrosourea synthesis, such as reacting intermediates with sodium hydride and methyl halides under controlled anhydrous conditions . Use high-performance liquid chromatography (HPLC) to monitor reaction progress and purity. Stabilize the nitrosourea group by maintaining low temperatures (<5°C) and avoiding prolonged exposure to light or moisture, as nitrosoureas are prone to decomposition .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substitution patterns, particularly the (4-chlorophenyl)methyl group. X-ray crystallography (e.g., as in related carboxamide structures ) resolves 3D conformation. Computational tools like density functional theory (DFT) model electronic properties, such as charge distribution on the nitrosourea moiety, to predict reactivity .

Q. What is the primary mechanism of action for this compound in biological systems?

  • Methodology : The compound alkylates DNA/RNA via its reactive methyl group, forming adducts like 7-methylguanine. This disrupts replication and transcription, similar to N-methyl-N-nitrosourea (NMU) . Validate using isotope-labeled (¹⁴C-methyl) analogs in vitro and in vivo, followed by hydrolysis and Dowex 50 column chromatography to isolate alkylated bases .

Advanced Research Questions

Q. How should experimental models be designed to evaluate the carcinogenic potential of this compound, and what endpoints are critical?

  • Methodology : Use rodent models (rats/mice) with intraperitoneal administration, monitoring tumor incidence and latency. Include controls for spontaneous carcinogenesis and dose-response cohorts. Survival analysis (Kaplan-Meier curves, Cox proportional hazards models) assesses cancer-specific mortality, as demonstrated in NMU-prostate cancer studies . Measure DNA adduct levels in target tissues (e.g., liver, prostate) via mass spectrometry.

Q. Why might mitochondrial DNA show higher alkylation rates than nuclear DNA when exposed to this compound?

  • Methodology : Mitochondrial DNA’s lack of histone protection and repair mechanisms increases susceptibility. Compare ¹⁴C-methyl incorporation in isolated mitochondria vs. nuclei . Use qPCR to quantify adduct formation and repair kinetics. This aligns with observations that mitochondrial DNA alkylation is 3–7× higher than nuclear DNA in NMU studies .

Q. How can conflicting data on alkylation efficiency (in vivo vs. in vitro) be resolved?

  • Methodology : Address discrepancies by standardizing metabolic activation conditions. In vitro systems lack liver S9 fractions for metabolic conversion, reducing alkylation rates. Supplement in vitro assays with microsomal enzymes to mimic in vivo metabolism . Compare isotope-labeled compound distribution using autoradiography in tissue sections.

Q. What strategies mitigate off-target alkylation in studies of this compound?

  • Methodology : Co-administer nucleophilic scavengers (e.g., glutathione) to sequester reactive intermediates. Use targeted delivery systems (e.g., liposomes) to restrict alkylation to specific organs. Validate via comparative adduct profiling in scavenger-treated vs. untreated models .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Follow guidelines for nitrosoureas, which are potent alkylating agents and probable carcinogens. Use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid aerosolization. Dispose of waste via incineration or alkaline hydrolysis to denature the nitrosourea group .

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